molecular formula C9H9NO2 B1315463 1-(Pyridin-4-yl)butane-1,3-dione CAS No. 75055-73-1

1-(Pyridin-4-yl)butane-1,3-dione

Cat. No. B1315463
CAS RN: 75055-73-1
M. Wt: 163.17 g/mol
InChI Key: BZZPMCZQQJWNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 84-86°C .
  • Purity : Typically 98% .

Scientific Research Applications

Tautomerism and Computational Studies

Research into 1-(pyridin-4-yl)butane-1,3-dione and its derivatives often focuses on their tautomeric preferences and computational analyses. For instance, DFT studies on tautomeric preferences reveal that certain α-diketones, such as 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, show a preference for enolimine–enaminone and dienaminone tautomers due to the strength of intramolecular hydrogen bonds and the aromatic character of their (quasi)rings. Solvent polarity significantly influences these preferences, highlighting the importance of intramolecular interactions and solvent effects in determining the stability of these compounds' tautomeric forms (Dobosz, Gawinecki, & Ośmiałowski, 2010).

Synthesis and Reactions

Another area of interest is the synthesis and reactivity of pyridine-2(1H)-thione/one derivatives from 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione. These reactions, conducted under solvent-free conditions, yield various pyridine derivatives, demonstrating the versatility of 1-(pyridin-4-yl)butane-1,3-dione and its analogs in synthesizing heterocyclic compounds. Such studies contribute to the development of novel synthetic methodologies in organic chemistry (Rateb, 2011).

Sensor Applications

The application of 1-(pyridin-4-yl)butane-1,3-dione derivatives extends into the development of novel optical sensing structures through lanthanide coordination. For example, a polymeric-based ternary europium (III) complex system demonstrates significant potential in sensing applications due to its strong luminescent response to chemical stimuli. This research underscores the potential of 1-(pyridin-4-yl)butane-1,3-dione derivatives in creating functional materials for sensing applications (Li et al., 2019).

Structural Characterization

The structural characterization of novel compounds derived from 1-(pyridin-4-yl)butane-1,3-dione is also a key area of research. Studies have explored the crystal and molecular structures of various complexes, revealing insights into the coordination chemistry and molecular geometry of these compounds. For instance, the synthesis and crystal structure analysis of new Co(II) and Cu(II) complexes provide valuable information on their coordination environments and potential applications in materials science (Wang, Fan, & Zheng, 2010).

properties

IUPAC Name

1-pyridin-4-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-2-4-10-5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZPMCZQQJWNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497348
Record name 1-(Pyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-yl)butane-1,3-dione

CAS RN

75055-73-1
Record name 1-(Pyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Pyridin-4-yl)butane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of methyl isonicotinate (96.0 g, 0.7 mol) and sodium methoxide (45.4 g, 0.84 mol) in ethyl ether (1 l), acetone (81.3 g, 1.4 mol) was added dropwise at 25°~30° C. and stirring was continued for 2 hrs. under reflux. After cooling, acetic acid (50.4 g, 0.84 mol) was added to the reaction mixture, the organic layer was separated, washed twice with H2O, dried over anhydrous MgSO4 and evaporated. The residue (87.5 g) was distilled under reduced pressure to give the title compound as a pale yellow oil which solidified in the refrigerator; yield: 40.2 g; bp 135°~138° C./10 mmHg; mp 62°~64.5° C. (Lit. bp 118°~120° C.; mp 66.5°~67° C.; R. Levine, J. K. Sneed, J. Am. Chem. Soc., 73, 5614 (1951).). ##STR30##
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
81.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-4-yl)butane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-4-yl)butane-1,3-dione
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-4-yl)butane-1,3-dione
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-4-yl)butane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1-(Pyridin-4-yl)butane-1,3-dione
Reactant of Route 6
Reactant of Route 6
1-(Pyridin-4-yl)butane-1,3-dione

Citations

For This Compound
16
Citations
F Liu, Y Zhou - Inorganic Chemistry Communications, 2010 - Elsevier
Eu(III) complexes, [Eu(L1) 3 (H 2 O)] (1) and [Eu 2 (L2) 6 (H 2 O) 2 ] (2) have been prepared and structurally characterized. They are highly selective and sensitive chemosensors for Hg …
Number of citations: 11 www.sciencedirect.com
PS Bobrov, ES Semichenko, AA Kondrasenko… - Russian Journal of …, 2022 - Springer
3-Hydrazinylquinoxalin-2(1H)-one reacts with ethyl 2-hydroxyimino-3-oxobutanoate or 1-Ar-2-(hydroxyimino)-butane-1,3-diones (Ar = Ph, 4-Me-C 6 H 4 , 4-FC 6 H 4 , 4-Cl-C 6 H 4 , 4-Br-…
Number of citations: 1 link.springer.com
S Massari, J Desantis, G Nannetti, S Sabatini… - Organic & …, 2017 - pubs.rsc.org
Two facile and efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines have been developed, via …
Number of citations: 28 pubs.rsc.org
JD St. Denis, G Chessari, A Cleasby… - Journal of Medicinal …, 2022 - ACS Publications
Fragment-based drug discovery (FBDD) has become an established method for the identification of efficient starting points for drug discovery programs. In recent years, electrophilic …
Number of citations: 5 pubs.acs.org
A Walczak, G Kurpik, AR Stefankiewicz - International Journal of …, 2020 - mdpi.com
Metal-organic assemblies have received significant attention for catalytic and other applications, including gas and energy storage, due to their porosity and thermal/chemical stability. …
Number of citations: 7 www.mdpi.com
M Kremer, U Englert - Zeitschrift für Kristallographie-Crystalline …, 2018 - degruyter.com
Acetylacetone (2,4-pentanedione) derivatives with N donor substituents represent ditopic ligands with coordination sites of distinctly different Pearson hardness. Deprotonation of the …
Number of citations: 19 www.degruyter.com
S Hauck, K Hiesinger, SK Hosseini… - Bioorganic & Medicinal …, 2016 - Elsevier
The transcriptional regulator FUSE binding protein 1 (FUBP1) is aberrantly upregulated in various malignancies, fulfilling its oncogenic role by the deregulation of critical genes involved …
Number of citations: 11 www.sciencedirect.com
M Visconti, S Maggini, G Ciani… - Crystal Growth & …, 2019 - ACS Publications
Stepwise self-assembly processes using new lanthanide metalloligands (Ln–MLs) and silver salts have been successfully applied to isolate 4f–4d heterometallic coordination networks …
Number of citations: 15 pubs.acs.org
YA Belousov, MT Metlin, DA Metlina, MA Kiskin… - Polymers, 2023 - mdpi.com
A new strategy for the easy polymerization of anionic [Ln(Q cy ) 4 ] − (HQ cy -4-(cyclohexanecarbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) into two-dimensional layers of […
Number of citations: 2 www.mdpi.com
K Kumpan - 2014 - researchportal.bath.ac.uk
Tankyrases-1 and-2 (TNKS-1 and-2) are members of the poly (ADP-ribose)-polymerase (PARP) enzyme superfamily, which modify and regulate target proteins by addition of multiple (…
Number of citations: 3 researchportal.bath.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.